molecular formula C9H10N2O B11044789 N-(2-Pyridylmethyl)acrylamide

N-(2-Pyridylmethyl)acrylamide

Cat. No.: B11044789
M. Wt: 162.19 g/mol
InChI Key: IYRSJQAYZQICAL-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)acrylamide is an organic compound with the molecular formula C₈H₈N₂O It is a derivative of acrylamide, where the amide nitrogen is bonded to a 2-pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Pyridylmethyl)acrylamide can be synthesized through the reaction of 2-pyridylmethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Pyridylmethyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring or the acrylamide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridyl ring.

    Reduction: Reduced forms of the acrylamide moiety.

    Substitution: Substituted derivatives at the pyridyl or acrylamide positions.

Scientific Research Applications

N-(2-Pyridylmethyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a building block in drug design and development.

    Industry: Utilized in the production of specialty polymers and materials with unique characteristics.

Mechanism of Action

The mechanism of action of N-(2-Pyridylmethyl)acrylamide involves its interaction with molecular targets through its functional groups. The pyridyl ring can participate in π-π interactions and hydrogen bonding, while the acrylamide moiety can undergo polymerization or react with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Acrylamide: A simpler analog without the pyridyl group.

    N,N’-Methylenebisacrylamide: A crosslinking agent used in polymer chemistry.

    N-(2-Pyridyl)acrylamide: Similar structure but lacks the methyl group.

Uniqueness: N-(2-Pyridylmethyl)acrylamide is unique due to the presence of both the pyridyl and acrylamide functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C9H10N2O/c1-2-9(12)11-7-8-5-3-4-6-10-8/h2-6H,1,7H2,(H,11,12)

InChI Key

IYRSJQAYZQICAL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=CC=CC=N1

Origin of Product

United States

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